Lonchocarpenin is a natural product found in Brassica napus, Cunila, and other organisms with data available.
Lonchocarpenin
CAS No.: 22263-56-5
Cat. No.: VC19698015
Molecular Formula: C27H28O6
Molecular Weight: 448.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22263-56-5 |
|---|---|
| Molecular Formula | C27H28O6 |
| Molecular Weight | 448.5 g/mol |
| IUPAC Name | 6-hydroxy-5-methoxy-7-(4-methoxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-8-one |
| Standard InChI | InChI=1S/C27H28O6/c1-15(2)7-12-18-23-19(13-14-27(3,4)33-23)24(31-6)21-22(28)20(26(29)32-25(18)21)16-8-10-17(30-5)11-9-16/h7-11,13-14,28H,12H2,1-6H3 |
| Standard InChI Key | CCYKXDPVYWRNMH-UHFFFAOYSA-N |
| Canonical SMILES | CC(=CCC1=C2C(=C(C3=C1OC(C=C3)(C)C)OC)C(=C(C(=O)O2)C4=CC=C(C=C4)OC)O)C |
Introduction
Chemical Identity and Structural Characteristics
Lonchocarpenin belongs to the chalcone class of flavonoids, a group characterized by their α,β-unsaturated ketone systems. According to PubChem records, Lonchocarpin (CID 6283743) has the molecular formula C₂₀H₁₈O₃ and a molecular weight of 306.4 g/mol . Its IUPAC name is (E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-phenylprop-2-en-1-one, with a structure featuring a benzopyran core substituted with hydroxy, dimethyl, and phenylpropenone groups (Figure 1) .
Table 1: Key Chemical Properties of Lonchocarpenin
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₈O₃ |
| Molecular Weight | 306.4 g/mol |
| CAS Registry Number | 31501-55-0 |
| Solubility | Insoluble in water; soluble in organic solvents |
| Spectral Data | UV, IR, NMR, and MS reported |
Chalcones like Lonchocarpenin are biosynthetic precursors to flavanones and isoflavonoids, playing roles in plant defense and pigmentation . Its α,β-unsaturated ketone moiety is critical for biological activity, enabling interactions with cellular targets via Michael addition reactions .
Natural Sources and Isolation Methods
Extraction and Purification
Isolation protocols for chalcones typically involve solvent extraction followed by chromatographic purification:
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Cold methanol extraction: Used to defat plant material, yielding crude extracts rich in secondary metabolites .
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Partitioning with ethyl acetate: Separates polar compounds like chalcones from non-polar constituents .
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Column chromatography: Silica gel or reversed-phase HPLC isolates target compounds, as demonstrated in L. cyanescens studies .
For example, partitioning L. cyanescens leaf methanol extract with ethyl acetate, followed by gradient elution, yielded two triterpenoids, though these were distinct from Lonchocarpenin .
Analytical Techniques and Spectral Data
Spectroscopic Characterization
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IR Spectroscopy: Identified carbonyl (C=O) stretches at ~1,650 cm⁻¹ and hydroxyl (O-H) bands at ~3,400 cm⁻¹ .
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NMR: ¹H-NMR of L. cyanescens triterpenoids revealed methyl singlets (δ 0.7–1.2) and olefinic protons (δ 5.1–5.3), consistent with pentacyclic structures .
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GC-MS: Resolved volatile oil components, confirming phytol (RI: 2,112) and hexadecanoic acid (RI: 1,960) .
Table 3: Major Volatile Components in L. cyanescens Essential Oils
| Compound | Leaf Oil (%) | Stem Oil (%) |
|---|---|---|
| Phytol | 62.5 | 24.1 |
| Hexadecanoic Acid | 12.4 | 17.2 |
| Octadecenoic Acid | - | 24.1 |
Challenges and Future Directions
Despite progress, key gaps remain:
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Nomenclature Clarity: Disambiguating "Lonchocarpenin" from similar compounds (e.g., Lonchocarpin, triterpenoids) is critical.
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Bioactivity Profiling: Targeted assays are needed to evaluate Lonchocarpenin’s antimicrobial, anticancer, and anti-inflammatory potential.
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Synthetic Analog Development: Modifying the chalcone scaffold could enhance solubility and bioavailability.
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